Dactylomelol

Description

Contextualization of Marine Natural Products in Chemical Biology

Marine natural products (MNPs) represent a significant area of research in chemical biology. The oceans, covering over 70% of the Earth's surface, are home to an immense diversity of life forms, many of which produce secondary metabolites with unique chemical structures and potent biological activities. researchgate.netmdpi.com These compounds often play crucial roles in the survival of marine organisms, such as defense mechanisms against predators, communication, or adaptation to extreme environments. researchgate.netnih.gov The unique ecological pressures of the marine environment have driven the evolution of biosynthetic pathways leading to structurally diverse molecules not commonly found in terrestrial organisms. researchgate.netmdpi.com This inherent chemical diversity makes marine organisms a prolific source for the discovery of potential drug leads and probes for chemical biology research. researchgate.netmdpi.comnih.govsld.cu Research in this field involves the isolation, structure elucidation, synthesis, and biological evaluation of these fascinating compounds. nih.gov

Overview of Diterpenoids from Marine Organisms

Diterpenoids are a class of natural products composed of four isoprene (B109036) units, typically having a C20 skeleton. nih.govresearchgate.net They are widely distributed in nature, found in plants, fungi, and animals. nih.govresearchgate.net Marine organisms, in particular, are a rich source of structurally diverse diterpenoids, with many exhibiting significant biological activities. nih.govresearchgate.netdoaj.orgmdpi.com Marine-derived diterpenoids have been isolated from a variety of sources, including algae, sponges, corals, mollusks, and marine microorganisms like fungi. nih.govresearchgate.netdoaj.orgmdpi.com The structural complexity of these marine diterpenoids varies widely, ranging from acyclic and monocyclic structures to more complex bicyclic and tricyclic systems. nih.govresearchgate.net Their diverse biological activities include antibacterial, antifungal, antiviral, anti-inflammatory, and cytotoxic properties, among others. nih.govnih.govresearchgate.netdoaj.orgmdpi.comnih.gov This broad spectrum of activities underscores their potential for pharmaceutical applications. nih.govresearchgate.netdoaj.org

Historical Perspective of Dactylomelol Discovery and Significance in Natural Product Chemistry

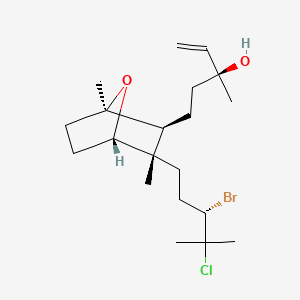

This compound is a bicyclic diterpene first isolated from the sea hare Aplysia dactylomela. mdpi.commedkoo.com The sea hare Aplysia dactylomela, a species of marine mollusk, is known to accumulate secondary metabolites from its diet of marine algae, particularly species from the genus Laurencia. researchgate.netopistobranquis.info These accumulated compounds often serve as defensive chemicals for the sea hare. researchgate.net The discovery of this compound contributed to the understanding of the chemical constituents present in Aplysia dactylomela and the complex relationship between the sea hare and its algal food sources. researchgate.net While Aplysia dactylomela is known to sequester halogenated metabolites from its diet, the isolation of this compound, a diterpene with a distinct bicyclic system, highlighted the diversity of compounds found in this organism. mdpi.comresearchgate.netcdnsciencepub.com Early research on this compound included the determination of its structure, often involving techniques such as single crystal X-ray diffraction and NMR spectroscopy. medkoo.com Its significance in natural product chemistry lies in its unique structural features, which are representative of the novel scaffolds that can be discovered from marine sources. mdpi.comcdnsciencepub.com The identification of compounds like this compound has historically driven interest in exploring marine environments for new chemical entities with potential biological applications. nih.govsld.cu

Structure

2D Structure

3D Structure

Properties

CAS No. |

126739-08-0 |

|---|---|

Molecular Formula |

C20H34BrClO2 |

Molecular Weight |

421.8 g/mol |

IUPAC Name |

(3S)-5-[(1R,2S,3S,4S)-3-[(3S)-3-bromo-4-chloro-4-methylpentyl]-1,3-dimethyl-7-oxabicyclo[2.2.1]heptan-2-yl]-3-methylpent-1-en-3-ol |

InChI |

InChI=1S/C20H34BrClO2/c1-7-18(4,23)11-8-14-19(5,12-9-15(21)17(2,3)22)16-10-13-20(14,6)24-16/h7,14-16,23H,1,8-13H2,2-6H3/t14-,15-,16-,18+,19-,20+/m0/s1 |

InChI Key |

VSSCBHMVVWLKMO-GEPNQOQGSA-N |

SMILES |

CC12CCC(O1)C(C2CCC(C)(C=C)O)(C)CCC(C(C)(C)Cl)Br |

Isomeric SMILES |

C[C@]12CC[C@H](O1)[C@@]([C@@H]2CC[C@@](C)(C=C)O)(C)CC[C@@H](C(C)(C)Cl)Br |

Canonical SMILES |

CC12CCC(O1)C(C2CCC(C)(C=C)O)(C)CCC(C(C)(C)Cl)Br |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Dactylomelol; Dactylomelol |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Discovery from Aplysia dactylomela and Initial Isolation Techniques

Dactylomelol was first discovered in the sea hare Aplysia dactylomela. mdpi.comnih.govresearchgate.netresearchgate.net This marine mollusk is known to accumulate secondary metabolites from its diet, primarily red algae. nih.govmdpi.comresearchgate.net The initial isolation of this compound from Aplysia dactylomela involved extracting the chemical constituents from the mollusk. researchgate.netresearchgate.netnih.gov Early techniques likely involved solvent extraction followed by basic separation methods to isolate the compound from the complex mixture of metabolites present in the sea hare. nih.govcore.ac.uk The structure of this compound was determined using spectroscopic methods, including 1H and 13C NMR data, and confirmed by single-crystal X-ray diffraction analysis. researchgate.netresearchgate.net This initial discovery identified this compound as a new class of bicyclic diterpene featuring a unique C-6–C-11 cyclisation and a monocarbocyclic skeleton. researchgate.netresearchgate.net

Subsequent Isolation from Marine Algae

Following its discovery in Aplysia dactylomela, this compound and related compounds were subsequently isolated from marine algae, supporting the understanding that the sea hare obtains these metabolites from its diet. nih.govmdpi.comresearchgate.net

Red algae of the genus Laurencia are well-established producers of a diverse range of halogenated secondary metabolites, including terpenes. researchgate.netresearchgate.netsi.edunih.gov Investigations into the chemical constituents of various Laurencia species have led to the isolation of this compound and other diterpenes with the dactylomelane skeleton. researchgate.netscielo.br This confirmed Laurencia species as a biogenetic origin for this class of compounds. researchgate.net Studies have highlighted the presence of dactylomelane metabolites in different Laurencia species, reinforcing the dietary link between the algae and sea hares like Aplysia dactylomela. nih.govmdpi.comresearchgate.net

Another red alga, Sphaerococcus coronopifolius, has also been identified as a source of diterpenes, including those belonging to the dactylomelane family. mdpi.comnih.govuc.ptnih.gov While S. coronopifolius is known for producing sphaerane bromoditerpenes, a new brominated diterpene, sphaerothis compound, belonging to the dactylomelane family, was isolated from this alga. mdpi.com This finding further expands the known natural sources of dactylomelane-type diterpenes.

Laurencia Species as a Source

Advanced Isolation and Purification Techniques for this compound and Related Diterpenes

The isolation and purification of natural products like this compound from complex marine matrices require advanced techniques to obtain pure compounds for structural elucidation and biological activity testing. frontiersin.orgspringernature.commdpi.com

Chromatographic techniques are fundamental to the separation and purification of this compound and related diterpenes. frontiersin.orguomus.edu.iqiipseries.orgveeprho.com

Column Chromatography: This technique is widely used for separating compounds based on their differential partitioning between a stationary phase (commonly silica (B1680970) gel or alumina) and a mobile phase. core.ac.ukfrontiersin.orgmicrobenotes.comutoronto.cauhplcs.comirejournals.com Crude extracts containing this compound are subjected to column chromatography to separate the mixture into fractions based on polarity. core.ac.ukutoronto.ca Different solvent systems are used as the mobile phase to elute compounds at varying rates. microbenotes.comutoronto.ca

HPLC (High-Performance Liquid Chromatography): HPLC offers higher resolution and efficiency compared to traditional column chromatography, making it suitable for the purification of complex mixtures and for obtaining analytical data. mdpi.comcore.ac.ukiipseries.orgveeprho.comuni-regensburg.de Preparative HPLC is often employed to isolate pure this compound and other diterpenes from fractions obtained through initial chromatographic steps. mdpi.comcore.ac.ukiipseries.org

TLC (Thin-Layer Chromatography): TLC is a simple and rapid technique used for monitoring the separation process during column chromatography, analyzing fractions, and as a preliminary method for assessing the complexity of an extract. core.ac.uknih.govuomus.edu.iqiipseries.orgcollectionscanada.gc.caresearchgate.netlibretexts.org It involves a stationary phase coated on a plate and a mobile phase that moves up the plate by capillary action. uomus.edu.iqlibretexts.org Compounds are separated based on their affinity for the stationary and mobile phases. uomus.edu.iqveeprho.com Preparative TLC can also be used to isolate small quantities of compounds by scraping the separated bands from the plate. researchgate.net

These chromatographic methods, often used in combination, are essential for isolating pure this compound from the complex lipid extracts of its source organisms. core.ac.uksi.edunih.gov

While traditional bulk extraction and chromatography are standard, emerging techniques are being explored for isolating natural products, particularly from microorganisms associated with marine organisms or from limited sample quantities. nih.govnih.govrsc.orgresearchgate.netrsc.orgmdpi.commdpi.com Single-cell isolation techniques aim to isolate individual cells or small numbers of cells to study their metabolic profiles, which can be particularly relevant for compounds produced by symbiotic microorganisms within marine invertebrates. rsc.orgmdpi.com Microscale isolation approaches focus on working with very small amounts of material, which is advantageous when the target compound is present in low concentrations or when sample availability is limited. nih.govnih.govresearchgate.netrsc.orgmdpi.com These techniques often integrate with advanced analytical platforms for rapid screening and identification of bioactive compounds from minimal biomass. nih.govnih.govresearchgate.netmdpi.com Although specific applications to this compound isolation at the single-cell or microscale level are not extensively detailed in the provided snippets, these methodologies represent the future direction in natural product discovery and isolation from diverse marine sources. nih.govnih.govrsc.orgresearchgate.netrsc.orgmdpi.commdpi.com

Biosynthetic Pathways and Enzymatic Mechanisms

Proposed Biogenetic Origin of the Dactylomelane Skeleton

The dactylomelane skeleton, found in dactylomelol and related diterpenes, is a relatively rare structural motif characterized by a specific cyclization pattern. researchgate.net While initially found in sea hares, the subsequent isolation of this compound and related compounds from Laurencia species strongly suggests a dietary origin from these algae for the mollusks researchgate.netmdpi.com.

Isoprenoid Precursor Elucidation (e.g., Geranylgeranyl Pyrophosphate)

Diterpenes are C20 compounds derived from the universal isoprenoid precursor geranylgeranyl pyrophosphate (GGPP) mdpi.com. GGPP is a linear molecule formed by the sequential addition of isopentenyl pyrophosphate units, ultimately derived from the mevalonate (B85504) or methylerythritol phosphate (B84403) pathways mdpi.comwikipedia.org. GGPP serves as the substrate for diterpene synthases, which catalyze the cyclization reactions that form the diverse array of diterpene skeletons nih.gov. Isopinnatol B, another compound isolated from Aplysia dactylomela, is also a diterpene with a labdane (B1241275) skeleton that can be obtained from geranylgeranyl pyrophosphate biosynthesis. mdpi.comnih.gov

Cyclization Mechanisms in Diterpene Formation

The formation of cyclic diterpene skeletons from the linear GGPP precursor involves complex cyclization mechanisms catalyzed by diterpene synthases. These enzymes facilitate the folding of the flexible GGPP chain and promote electrophilic attacks that lead to the formation of carbocyclic rings. nih.gov The specific cyclization pathway dictates the resulting diterpene skeleton. In the case of the dactylomelane skeleton, a proposed biogenetic pathway involves a C-6–C-11 cyclization of the isoprenoid precursor. researchgate.netpageplace.de While the exact cyclization mechanism leading specifically to the dactylomelane skeleton requires further detailed enzymatic studies, diterpene cyclases are known to initiate catalysis through different chemical strategies, often involving ionization-dependent mechanisms. nih.gov

Enzymology of this compound Biosynthesis

The biosynthesis of this compound likely involves a suite of enzymes, including a diterpene synthase responsible for the initial cyclization of GGPP to form the dactylomelane skeleton, and enzymes responsible for subsequent modifications such as halogenation and hydroxylation.

Role of Haloperoxidases in Halogenation

Many marine natural products, including some compounds found in Aplysia dactylomela and its diet of Laurencia algae, are halogenated. mdpi.commdpi.comnih.gov The introduction of halogen atoms (such as bromine and chlorine) into these molecules is catalyzed by haloperoxidase enzymes. mdpi.comnih.govwikipedia.org Vanadium-dependent haloperoxidases (V-HPOs) are particularly prevalent in marine organisms, including algae, and catalyze the oxidation of halides (iodide, bromide, chloride) by hydrogen peroxide, producing reactive halogenating species. mdpi.comnih.govwikipedia.org These reactive intermediates then halogenate appropriate organic substrates. mdpi.com The presence of bromine atoms in dactylomelane diterpenes suggests the involvement of bromoperoxidases in their biosynthesis. nih.gov

Identification and Characterization of Biosynthetic Enzymes

While the involvement of diterpene synthases and haloperoxidases in the biosynthesis of this compound and related compounds is strongly implied by their structure and origin, the specific enzymes responsible for catalyzing each step in the this compound pathway have not been fully identified and characterized. Research in this area often involves isolating enzymes from producing organisms (such as Laurencia algae), cloning the genes encoding these enzymes, and characterizing their activity and substrate specificity. Studies on other diterpene biosynthetic pathways have successfully identified and characterized diterpene synthases and modifying enzymes, providing a roadmap for future research into this compound biosynthesis. researchgate.net

Chemo-Enzymatic and Synthetic Biology Approaches to Biosynthesis Research

Chemo-enzymatic synthesis and synthetic biology offer powerful approaches to study and potentially reproduce the biosynthesis of complex natural products like this compound. Chemo-enzymatic synthesis combines the strengths of chemical synthesis with the specificity and efficiency of enzymatic transformations. beilstein-journals.orgnih.gov This can involve using isolated enzymes to catalyze specific steps in a synthetic route or designing enzyme cascades to mimic natural biosynthetic pathways. beilstein-journals.orgfrontiersin.org

Synthetic biology approaches involve the design and construction of new biological parts, devices, and systems, often for the production of target molecules. nih.govfrontiersin.org This can include engineering microorganisms to express the genes encoding the enzymes involved in a biosynthetic pathway, thereby creating a microbial cell factory for the production of the natural product or its intermediates. nih.govfrontiersin.orgwur.nl These approaches can be used to elucidate complex biosynthetic routes, identify cryptic enzymes, and potentially enable the sustainable production of valuable marine natural products that are difficult to obtain through traditional extraction methods. frontiersin.orgresearchgate.net While specific applications of chemo-enzymatic or synthetic biology approaches directly to this compound biosynthesis were not extensively detailed in the search results, these methodologies are increasingly applied to the study and production of marine natural products and terpenoids, indicating their potential relevance for future research on this compound. nih.govfrontiersin.orgwur.nlresearchgate.net

Chemical Synthesis Strategies and Methodologies

Total Synthesis Approaches to Dactylomelol and its Dactylomelane Derivatives

The total synthesis of natural products like this compound often aims to replicate their molecular structures through carefully designed chemical reactions, providing access to these compounds for further study and potentially revealing insights into their biosynthesis. sibran.ru The dactylomelane skeleton, with its specific bicyclic arrangement, poses unique challenges for synthetic chemists. While specific total synthesis routes for this compound were not detailed in the reviewed literature, the synthesis of other complex diterpenes and related natural products highlights the general approaches and challenges involved in constructing such molecular architectures.

Retrosynthetic Analysis of the Dactylomelane Core

Retrosynthetic analysis is a fundamental strategy in planning the synthesis of complex organic molecules. researchgate.net, core.ac.uk, beilstein-journals.org, rsc.org, wikipedia.org It involves working backward from the target molecule, disconnecting bonds strategically to arrive at simpler, readily available starting materials. For a complex bicyclic diterpene like this compound, retrosynthetic analysis of the dactylomelane core would involve identifying key disconnections that simplify the ring system and reveal potential precursor molecules. researchgate.net, core.ac.uk, beilstein-journals.org This process considers functional groups, stereochemistry, and the feasibility of the corresponding forward reactions. researchgate.net, core.ac.uk While a specific retrosynthetic analysis for the dactylomelane core of this compound was not found, the retrosynthetic approach to other terpenoids, such as dactylol, involves identifying key disconnection points, often near functional groups or ring junctions, to break down the complex structure into manageable fragments. mdpi.com

Key Methodologies in Complex Diterpene Synthesis (e.g., C-H Activation, Cycloaddition Reactions)

The synthesis of complex diterpenes and polycyclic natural products frequently employs powerful methodologies to construct carbon frameworks and introduce functionality with control. C-H activation, a process that allows for the direct functionalization of C-H bonds, has emerged as an efficient strategy for the synthesis of complex molecules, offering atom and step economy. mdpi.com, core.ac.uk, mdpi.com, nih.gov Cycloaddition reactions, which involve the formation of cyclic products from the combination of two or more unsaturated molecules, are also invaluable tools for constructing cyclic systems present in many diterpenes. mdpi.com, academiadelanzarote.es, core.ac.uk, researchgate.net The merging of C-H activation and cycloaddition reactions can provide highly efficient routes to complex cyclic structures. academiadelanzarote.es, core.ac.uk While these methodologies are broadly applicable in complex molecule synthesis, their specific application in the total synthesis of this compound was not detailed in the provided search results. However, the synthesis of other meroterpenoids, such as dactyloquinone A and spiroetherone A, has utilized intramolecular hydrofunctionalization and cycloaddition reactions. core.ac.uk

Strategies for Stereochemical Control and Regioselectivity

Controlling stereochemistry and regioselectivity is paramount in the synthesis of natural products like this compound, which possess multiple chiral centers and potential sites for reaction. sibran.ru, vdoc.pub, pherobase.com, nih.gov, researchgate.net, researchgate.net, rsc.org, nih.gov Stereoselectivity refers to the preferential formation of one stereoisomer over others, while regioselectivity concerns the preferential formation of one constitutional isomer. vdoc.pub, nih.gov Achieving high levels of stereochemical control is crucial because the biological activity of natural products often depends on their specific three-dimensional structure. sibran.ru, pherobase.com, wikipedia.org Strategies for controlling stereoselectivity and regioselectivity include careful selection of catalysts, reagents, and reaction conditions, as well as the use of chiral auxiliaries or catalysts. vdoc.pub, nih.gov, researchgate.net The inherent structural features of the substrate also play a significant role in influencing selectivity. nih.gov In the context of complex natural product synthesis, high levels of stereocontrol have been achieved in constructing polycyclic systems. researchgate.net

Synthetic Analog Development and Derivatization

The development of synthetic analogs and derivatives of natural products is a common practice in chemical research. This is often undertaken to explore structure-activity relationships, improve biological properties, or confirm structural assignments. wikipedia.org By modifying the structure of a natural product like this compound through chemical synthesis, researchers can generate a library of related compounds with potentially altered or enhanced activities.

Chemotaxonomic and Chemical Ecological Investigations

Dactylomelol as a Chemotaxonomic Marker for Marine Organisms

Chemotaxonomy, the classification of organisms based on their biochemical composition, can be a valuable tool, especially when morphological characteristics are insufficient or exhibit plasticity. mdpi.com Secondary metabolites, such as this compound, can serve as chemotaxonomic markers due to their specific distribution within certain species or groups of organisms.

Differentiation of Laurencia Species and Chemotypes

The red algae genus Laurencia is a known source of a diverse range of halogenated secondary metabolites. mdpi.comresearchgate.net These metabolites have been used in chemotaxonomic studies of Laurencia species. While this compound has been isolated from Aplysia dactylomela, which feeds on Laurencia, its absence in reported algal sources suggests it may not be a direct chemotaxonomic marker for Laurencia species themselves. mdpi.com However, the presence of specific algal metabolites in sea hares like Aplysia dactylomela can provide insights into the sea hares' diet and the chemical diversity of the Laurencia species they consume. mdpi.commdpi.comresearchgate.net

Implications for Marine Mollusc Classification

The phylum Mollusca is the second-largest animal phylum and includes a vast diversity of marine organisms, such as sea hares (Aplysia species). wikipedia.orgthecanadianencyclopedia.ca Aplysia sea hares are known to accumulate secondary metabolites from their diet, primarily red algae. mdpi.comresearchgate.net The chemical profiles of sea hares, including the presence of compounds like this compound, can reflect their dietary preferences and potentially aid in understanding relationships between different mollusc species and their food sources. The genus Aplysia has been extensively studied for its secondary metabolites, many of which are of dietary origin. nih.govmdpi.comresearchgate.net

Ecological Roles and Interactions in Marine Environments

Secondary metabolites in marine organisms play crucial ecological roles, including defense against predators and competitors. mdpi.comcore.ac.uklibretexts.orgmdpi.comresearchgate.net The marine environment presents significant ecological pressures, leading to the evolution of complex arrays of biologically active metabolites. mdpi.comcore.ac.ukjcu.edu.au

Producer-Consumer Relationships (e.g., Algae and Sea Hares)

A well-established producer-consumer relationship in marine ecosystems involves red algae, particularly the genus Laurencia, and herbivorous sea hares of the genus Aplysia. nih.govmdpi.comresearchgate.netmdpi.comresearchgate.netresearchgate.netreef2reef.comuq.edu.auresearchgate.net Aplysia dactylomela is known to selectively feed on Laurencia species. mdpi.comresearchgate.net Sea hares obtain many of their secondary metabolites, which they use for defense, from their algal diet. mdpi.comnih.govmdpi.comresearchgate.netlibretexts.orgmdpi.comjcu.edu.au Studies have quantified the consumption rates of Laurencia by Aplysia dactylomela, highlighting their role as significant algal herbivores. researchgate.net

Bioaccumulation and Metabolic Transformation in Aplysia

Sea hares, including Aplysia dactylomela, are known for their ability to bioaccumulate and sequester secondary metabolites from their algal diet. mdpi.comnih.govlibretexts.orgmdpi.comjcu.edu.auuq.edu.au These accumulated compounds are often stored in specialized tissues, such as the digestive gland, and are used for defense. mdpi.comlibretexts.org In some cases, sea hares can also metabolically transform the ingested compounds. nih.govlibretexts.org While this compound has been isolated from Aplysia dactylomela, its absence in algal sources suggests it might be a product of biosynthesis or metabolic transformation within the sea hare itself. mdpi.com This highlights the complex chemical interactions occurring in the producer-consumer relationship.

Role in Chemical Defense Mechanisms

Many marine organisms, including sea hares, utilize secondary metabolites as chemical defenses against predation. mdpi.comlibretexts.orgmdpi.comnih.govresearchgate.netnumberanalytics.comnih.gov The bioaccumulation of diet-derived metabolites in the mantle and mucus of sea hares is important for their chemical defense strategy. mdpi.comlibretexts.org These metabolites can deter predators through noxious odors or repellent tastes. libretexts.orgnih.gov While the specific defensive role of this compound has not been explicitly detailed in the provided search results, the isolation of such compounds from sea hares known for chemical defense strongly suggests their involvement in these mechanisms. The diverse array of halogenated metabolites found in Aplysia dactylomela are understood to be used as a self-defense mechanism. jcu.edu.au

Molecular Target Identification and Mechanistic Studies

Exploration of Putative Molecular Targets

The exploration of potential molecular targets for Dactylomelol can involve investigating its interactions with key biological molecules such as enzymes, ion channels, and receptors.

Enzyme Inhibition and Activation Studies

Studies investigating the effects of this compound on enzyme activity would typically involve incubating the compound with specific enzymes and measuring any resulting changes in their catalytic rates. While direct studies on this compound's enzyme modulation are not extensively detailed in the provided search results, related marine natural products have shown enzyme inhibitory effects, such as protein phosphatase type 2A (PP2A) inhibition by other compounds found in Laurencia species. scielo.br The biogenesis of halogenated terpenes, a class that includes some compounds found alongside this compound, is modulated by haloperoxidase enzymes, suggesting potential interactions within this enzymatic pathway. nih.govresearchgate.net

Ion Channel Modulation Investigations

Ion channels are crucial membrane proteins that regulate the flow of ions across cell membranes and are significant drug targets. fiveable.mebiophysics.seelifesciences.org Investigations into this compound's effects on ion channels would involve techniques like electrophysiology to measure changes in ion flow in the presence of the compound. elifesciences.org Ion channel modulation can occur through various mechanisms, including direct binding to the channel protein or indirect effects via signaling pathways. fiveable.menih.gov While specific studies on this compound and ion channels were not found, the importance of ion channels in cellular signaling fiveable.me highlights this as a potential area for target exploration.

Receptor Binding Assays

Receptor binding assays are fundamental techniques used to determine if a compound interacts with a specific receptor and to measure the affinity of this interaction. merckmillipore.comnih.govcontractlaboratory.comslideshare.net These assays often utilize radiolabeled ligands or fluorescent ligands to measure the binding of a test compound in a competitive manner. merckmillipore.comnih.govslideshare.net While no specific data on this compound receptor binding assays were found, this methodology is a standard approach for identifying molecular targets, particularly for compounds suspected of acting via receptor-mediated pathways. merckmillipore.comcontractlaboratory.comcreative-biolabs.com

Cellular Pathway Perturbation Analysis

Cellular pathway perturbation analysis aims to understand how a compound affects interconnected biological processes within a cell. This can involve examining changes in gene expression, protein activity, or the levels of signaling molecules in response to treatment with the compound. Pathway analysis tools and databases can help integrate high-throughput data to identify affected pathways. reactome.orgnih.govgithub.io Although direct studies on this compound's impact on specific cellular pathways are not prominent in the search results, research on related compounds, such as sphaerothis compound (a brominated diterpene from the dactylomelane family), has investigated effects on cellular processes like the induction of apoptosis and changes in mitochondrial membrane potential in cancer cells. researchgate.net Another related compound, (-)-elatol, was found to induce autophagic and apoptotic death pathways in parasites. nih.gov These findings suggest that compounds structurally related to this compound can influence cellular survival and death pathways.

Computational and Structural Biology Approaches to Mechanism Elucidation

Computational and structural biology techniques play an increasingly important role in understanding the mechanisms of action of bioactive compounds. inria.frscripps.eduschroderlab.orgembl.org These approaches can include molecular docking to predict how a compound might bind to a potential target protein, molecular dynamics simulations to study the dynamics of compound-target interactions, and structural determination techniques like X-ray crystallography or cryo-electron microscopy to visualize the compound bound to its target. scripps.eduschroderlab.orgembl.org These methods can provide insights into the binding pose, affinity, and conformational changes that occur upon binding, helping to elucidate the molecular basis of a compound's activity. scripps.eduschroderlab.org While specific computational or structural studies on this compound were not detailed, the field of computational structural biology is actively used to investigate protein-small molecule interactions and predict binding scripps.edushanghaitech.edu.cn, which would be applicable to studying this compound's potential targets.

Structure Activity Relationship Sar Investigations

Methodologies for Comprehensive SAR Studies

Comprehensive SAR studies typically involve the synthesis or isolation of a series of related compounds, followed by rigorous biological evaluation. The methodologies employed can range from modifying the natural product scaffold to synthesizing libraries of analogs.

Application of Modern Derivatization Techniques

Modern derivatization techniques play a crucial role in SAR studies by allowing for targeted modifications of functional groups on the natural product scaffold. These techniques can introduce, remove, or interconvert functional groups such as hydroxyls, carbonyls, halogens, and double bonds. By systematically altering these features, researchers can assess their impact on biological activity and understand their roles in interacting with biological targets. The search results mention derivatization in the context of other natural products like glycosides and bromophycolide A, highlighting its importance in exploring SAR. google.comnih.govresearchgate.net General modern derivatization methodologies are also recognized as valuable tools in this field. pageplace.de

Correlating Structural Motifs with Molecular Interaction Profiles

Correlating specific structural motifs with molecular interaction profiles involves understanding how different parts of the molecule interact with biological targets (e.g., proteins, enzymes, receptors). This can be achieved through a combination of experimental data from biological assays and computational methods such as molecular docking and dynamics simulations.

Rational Design Principles for Dactylomelol Derivatives

Rational design principles for generating this compound derivatives for SAR studies would be guided by the information gathered from correlating structural motifs with activity. Based on the known structure of this compound and its reported activities, rational design could involve:

Targeting Functional Groups: Modifying or isosterically replacing the hydroxyl groups, the vinyl group, or the halogen atoms (bromine and chlorine) to understand their specific contributions to activity and interaction with biological targets.

Introducing Probing Elements: Incorporating reporter groups or handles for further conjugation to study binding interactions or improve targeting.

The goal of rational design is to create a series of targeted derivatives that can provide clear insights into the SAR, paving the way for the potential development of analogs with enhanced or altered biological properties. While the provided search results discuss rational design in the broader context of natural product-based drug discovery, specific applications to the design of this compound derivatives were not detailed. nih.gov

Advanced Analytical Methodologies in Dactylomelol Research

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopic techniques are fundamental in determining the precise structure of natural products. For dactylomelol, these methods have been indispensable in assigning its bicyclic diterpene skeleton and the position of its substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy plays a critical role in the structural determination of organic compounds by providing detailed information about the connectivity and arrangement of atoms. In the study of this compound, both ¹H and ¹³C NMR data have been utilized for structural assignments nih.govnih.gov. The analysis of chemical shifts, coupling constants, and correlations observed in 1D and 2D NMR experiments (such as COSY, HSQC, and HMBC), although not explicitly detailed with raw data in the search results, is a standard approach to build the planar structure of complex molecules. For related compounds from marine sources, detailed spectral analysis, including 2D NMR, has been reported for structure elucidation. Challenges in the solution-structure elucidation of halogenated natural products by NMR, such as this compound which contains bromine and chlorine, highlight the complexity and the need for advanced computational methods in conjunction with experimental data.

X-ray Crystallography

Single crystal X-ray diffraction is a powerful technique that can definitively determine the three-dimensional structure and absolute configuration of crystalline compounds. The structure of this compound was determined by the single crystal X-ray diffraction method nih.govnih.gov. This technique provided crucial information that complemented the NMR data, allowing for the unambiguous assignment of its bicyclic diterpene structure and stereochemistry nih.gov. X-ray crystallography has also been used to establish the absolute configuration of other marine natural products nih.gov.

Mass Spectrometry (MS) and Hyphenated Techniques

Mass Spectrometry (MS) provides information on the molecular weight and fragmentation pattern of a compound, aiding in the determination of its elemental composition and structural fragments. MS has been used in the structural elucidation of related compounds from marine organisms. Hyphenated techniques, which couple chromatographic separation methods with MS, are essential for the analysis of complex mixtures from natural sources. While specific details of MS or hyphenated techniques applied directly to this compound analysis were not extensively detailed in the search results, the use of techniques like GC-MS and LC-DAD has been reported for analyzing the composition of lipids and pigments in Aplysia species. MALDI-TOF mass spectroscopy has also been used for the structural characterization of molluscan compounds. The coupling of chromatographic methods like HPLC with MS is recognized as an important tool for high-throughput screening and analysis of natural product mixtures.

Chromatographic-Spectrometric Coupling for Complex Mixture Analysis

Chromatographic techniques coupled with spectroscopic detectors are vital for separating and identifying individual components within complex natural extracts. This approach is particularly relevant when dealing with organisms like sea hares, which can contain a variety of metabolites. While specific examples of chromatographic-spectrometric coupling applied directly to the isolation and analysis of this compound from crude extracts were not detailed in the provided snippets, chromatographic methods such as gel filtration chromatography and reverse phase high performance liquid chromatography (RP-HPLC) have been used in the characterization of compounds from marine molluscs, with detection via methods including MS and various spectroscopies. The general utility of coupling HPLC with detectors like diode array detection, MS, or NMR is highlighted as an important strategy for the analysis of natural product mixtures. Chromatography has also been employed in the isolation of compounds from marine sources, followed by structural elucidation using techniques like X-ray crystallography.

Future Research Directions and Perspectives

Addressing Remaining Challenges in Total Synthesis and Scalability

While total synthesis provides a route to access Dactylomelol for research purposes, challenges remain in developing highly efficient and scalable synthetic strategies. Contemporary total synthesis emphasizes increased efficiency, scalability, and "ideality" nih.gov. The goal is to move beyond proof-of-concept syntheses towards routes that can reliably produce substantial quantities of the compound rsc.org. The complexity and challenging physical properties of natural products often necessitate the invention of new synthetic strategies and technologies scripps.edu. Developing scalable routes is crucial for enabling collaborative investigations, such as structure-activity relationship (SAR) studies and potential commercial production rsc.org. Future efforts will likely focus on overcoming limitations in existing methodologies and developing novel transformations that are both efficient and applicable on a larger scale reddit.com. Achieving gram-scale quantities of target compounds or key intermediates is an important goal to facilitate deeper understanding of biological activities and enable further collaborations rsc.orgnih.gov.

Complete Elucidation of this compound Biosynthetic Pathways

Understanding the complete biosynthetic pathway of this compound is a critical area for future research. This compound is a diterpene epdf.pub. Terpenes are comprised of isoprene (B109036) units, and their biogenesis is often modulated by haloperoxidase enzymes, particularly in marine organisms researchgate.net. While some initial steps or precursors might be hypothesized, the full enzymatic cascade and regulatory mechanisms involved in this compound production in its natural source (likely marine organisms like the sea hare Aplysia dactylomela or its dietary algae) require comprehensive investigation epdf.pubresearchgate.net. Elucidating these pathways can involve techniques such as isotopic labeling experiments and enzyme purification and characterization universiteitleiden.nl. The lack of knowledge about specific intermediate steps and the availability of these compounds as substrates can be major bottlenecks universiteitleiden.nl. Future research will aim to identify the specific genes and enzymes responsible for each transformation in the pathway, potentially utilizing '-omics' approaches like genomics, transcriptomics, and metabolomics in combination with classical biochemical methods universiteitleiden.nlmdpi.com. Understanding the biosynthesis could also pave the way for alternative production methods, such as synthetic biology approaches mdpi.comuniv-tours.fr.

Identification of Additional Molecular Targets and Detailed Mechanistic Insights

Identifying the specific molecular targets with which this compound interacts in biological systems is essential for understanding its biological activities. While some studies might indicate general effects (e.g., cytotoxicity), a detailed understanding requires pinpointing the proteins, enzymes, or pathways directly modulated by this compound nih.govresearchgate.net. Future research should focus on employing techniques such as target identification assays, pull-down experiments, and activity-based protein profiling to determine the direct binding partners of this compound vdoc.pub. Furthermore, detailed mechanistic studies are needed to understand the consequences of these interactions at the cellular and molecular level nih.gov. This includes investigating downstream signaling events, changes in gene expression, and the activation or inhibition of specific cellular processes nih.gov. Understanding the precise mechanism of action is crucial for evaluating its therapeutic potential and designing analogues with improved efficacy or reduced side effects vdoc.pub.

Advanced Computational and Theoretical Studies

Computational and theoretical chemistry approaches can play a significant role in this compound research. These methods can be used to complement experimental studies and provide insights that are difficult to obtain through experiments alone vdoc.pubcolumbia.edu. Future research can leverage techniques such as molecular docking and dynamics simulations to predict the binding modes and affinities of this compound with potential molecular targets vdoc.pub. Quantum mechanical calculations can provide detailed information about the electronic structure and reactivity of this compound, aiding in the understanding of its chemical behavior and potential transformations columbia.edu. In silico studies can also be used to design and predict the properties of novel this compound analogues for synthesis and testing vdoc.pub. Furthermore, computational methods can assist in the analysis of complex biological data generated from '-omics' studies, helping to integrate different layers of information to build a more complete picture of this compound's effects mdpi.com.

Integration of Multi-Disciplinary Approaches in this compound Research (e.g., Chemical Ecology, Synthetic Biology, Metabolomics)

A comprehensive understanding of this compound will benefit significantly from the integration of multi-disciplinary approaches. Chemical ecology, for instance, can provide insights into the ecological role of this compound in its natural environment, such as its function in defense mechanisms or species interactions researchgate.netimbe.frnih.govnih.gov. Studying the interaction between Aplysia dactylomela and its diet can provide information about the bioaccumulation and potential ecological roles of metabolites like this compound researchgate.net. Synthetic biology offers transformative potential for the sustainable production of this compound and its analogues by engineering microbial cell factories mdpi.comuniv-tours.fr. This can circumvent the limitations of relying solely on natural sources univ-tours.fr. Metabolomics, the large-scale study of metabolites, can be used to profile the metabolic changes in organisms producing or exposed to this compound, providing a broader context for its biological activity and helping to identify related compounds or precursors imbe.frnih.govnih.govrsc.org. Integrating these fields, along with genomics, transcriptomics, and proteomics, will provide a holistic view of this compound, from its ecological origins and biosynthesis to its molecular interactions and potential applications mdpi.comnih.govnih.govrsc.orgvdoc.pub.

Q & A

Q. What methodological approaches are critical for the structural elucidation of Dactylomelol?

this compound’s structural characterization relies on NMR spectroscopy (1H and 13C), X-ray crystallography , and optical rotation analysis . For example, Estrada et al. (1989) confirmed its bicyclic diterpene structure via X-ray diffraction, while Fernandez et al. (2005) cross-validated NMR data with optical rotation ([α]D values: -31.3 to -34.9 in CHCl3) to distinguish it from analogs . To ensure reproducibility, experimental protocols must detail solvent systems, instrument calibration, and purity thresholds (>95% by HPLC) .

Q. How should researchers design experiments to isolate this compound from marine sources?

Isolation involves column chromatography (silica gel or Sephadex LH-20) and solvent partitioning guided by bioactivity or TLC profiling. Wessels et al. (2000) compared secondary metabolites from Aplysia dactylomela across three Tenerife sites, emphasizing the need for geographically stratified sampling to account for ecological variability . Extraction protocols must specify tissue homogenization methods (e.g., freeze-drying vs. fresh tissue) and storage conditions to prevent degradation .

Q. What are the minimum data requirements for reporting a newly isolated this compound analog?

Journals require full spectral data (NMR, HRMS), melting points , and optical rotation values for novel compounds. For known analogs, cross-referencing prior literature (e.g., Fernández et al. 2005 vs. Estrada et al. 1989) is essential to avoid redundancy . Supplemental materials should include raw chromatograms and crystallographic CIF files to enable peer validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity or physicochemical properties of this compound?

Discrepancies in optical rotation ([α]D values vary by 3.6 units across studies ) may stem from stereochemical impurities or solvent polarity effects . A systematic approach includes:

Q. What experimental frameworks are suitable for studying this compound’s ecological role in marine symbiosis?

Design field-based metabolomic surveys paired with host-microbe interaction assays . For example:

Q. How can computational methods enhance the synthesis or functional analysis of this compound?

Density functional theory (DFT) predicts stereochemical outcomes of synthetic routes, while molecular docking screens for target binding (e.g., antimicrobial enzymes). For example:

- Validate DFT-optimized conformers against X-ray structures .

- Use QSAR models to correlate substituent effects (e.g., Br/Cl positions) with bioactivity . Open-source tools like Gaussian or AutoDock Vina improve transparency .

Data Management and Reproducibility

Q. What strategies ensure reproducibility in this compound research?

- Document metadata : Geographic coordinates of source organisms, extraction dates, and instrument settings .

- Deposit raw data in repositories like Zenodo or ICPSR with CC-BY licenses .

- Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for spectral datasets .

Contradiction Analysis Framework

Q. Example Table: Discrepancies in this compound’s Reported Properties

| Study | [α]D (CHCl3) | Melting Point (°C) | Source Organism |

|---|---|---|---|

| Estrada et al. 1989 | -31.3 | 85–86 | Aplysia dactylomela |

| Wessels et al. 2000 | -34.9 | Not reported | Aplysia dactylomela |

Analysis : Variability in optical rotation may reflect differences in sample handling or chiral impurities. Melting point consistency (85–86°C) supports structural homogeneity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.